![molecular formula C34H50O6Si B604991 4-oxo-27-TBDMS Withaferin A CAS No. 1214886-31-3](/img/structure/B604991.png)
4-oxo-27-TBDMS Withaferin A
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-oxo-27-TBDMS Withaferin A is C34H50O6Si . Its formal name is (5β,6β,22R)-27- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]-5,6-epoxy-22-hydroxy-1,4-dioxo-ergosta-2,24-dien-26-oic acid, δ-lactone .Physical And Chemical Properties Analysis
The molecular weight of 4-oxo-27-TBDMS Withaferin A is 582.9 . It is soluble in DMF and DMSO .Applications De Recherche Scientifique
Anticancer Activity
“4-oxo-27-TBDMS Withaferin A” has been reported to have anticancer activity . It has been found to be cytotoxic to A2780 ovarian cancer cells . However, it does not appear to be cytotoxic to carboplatin-resistant A2780 (A2780/CP70) cells .
Antiangiogenic Properties
Withaferin A, the parent compound of “4-oxo-27-TBDMS Withaferin A”, has been identified as having antiangiogenic properties . This suggests that “4-oxo-27-TBDMS Withaferin A” may also have potential in inhibiting the formation of new blood vessels, which is a key process in the growth of cancerous tumors.
Anti-Invasive Properties
Withaferin A has been reported to have anti-invasive properties . This suggests that “4-oxo-27-TBDMS Withaferin A” may also help in preventing the spread of cancer cells to other parts of the body.
Anti-Inflammatory Properties
Withaferin A has been identified as having anti-inflammatory properties . This suggests that “4-oxo-27-TBDMS Withaferin A” may also have potential in treating inflammatory conditions.
Proapoptotic Properties
Withaferin A has been reported to have proapoptotic properties . This means that it can induce programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells. This suggests that “4-oxo-27-TBDMS Withaferin A” may also have this property.
Potential in Dermatological Diseases
Withaferin A has been reported to have multiple therapeutic effects in dermatological diseases . This suggests that “4-oxo-27-TBDMS Withaferin A” may also have potential applications in the treatment of various skin disorders.
Mécanisme D'action
Target of Action
4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A . It has been found to be cytotoxic to A2780 ovarian cancer cells . . This suggests that the compound’s primary targets are likely to be specific to the A2780 ovarian cancer cells.
Mode of Action
It is known to induce dna fragmentation in a2780 cells . This suggests that the compound interacts with its targets in a way that leads to DNA damage, which can result in cell death.
Pharmacokinetics
Its solubility in dmf and dmso suggests that it may have good bioavailability
Result of Action
The primary result of the action of 4-oxo-27-TBDMS Withaferin A is the induction of DNA fragmentation in A2780 ovarian cancer cells . This leads to cell death, which can inhibit the growth of the cancer.
Propriétés
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWFBNOFUAHADD-VTYRCZOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-27-TBDMS Withaferin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.